molecular formula C15H12N2S B167332 4,5-Diphenyl-2-imidazolethiol CAS No. 2349-58-8

4,5-Diphenyl-2-imidazolethiol

Cat. No.: B167332
CAS No.: 2349-58-8
M. Wt: 252.3 g/mol
InChI Key: GMTAWLUJHGIUPU-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-imidazolethiol is an organosulfur compound with the molecular formula C15H12N2S and a molecular weight of 252.33 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. It is soluble in water and ethanol and has a pKa of 8.2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-imidazolethiol typically involves the reaction of aldehydes with benzyl and excess ammonium acetate in the presence of a catalyst such as zinc(II) dichloride . This method is efficient and yields high purity products.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The use of deep eutectic solvents like urea/zinc(II) dichloride can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-imidazolethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

  • 2-Mercapto-4,5-diphenylimidazole
  • 4,5-Diphenyl-1H-imidazol-2-yl hydrosulfide
  • 4,5-Diphenyl-1,3-dihydro-2H-imidazole-2-thione

Comparison: 4,5-Diphenyl-2-imidazolethiol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher solubility in water and ethanol and a specific pKa value, making it particularly useful as a fluorescent probe and enzyme inhibitor .

Properties

IUPAC Name

4,5-diphenyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAWLUJHGIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178055
Record name 4,5-Diphenyl-2-mercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2349-58-8
Record name 4,5-Diphenyl-2-imidazolethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2349-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4,5-diphenyl-2H-imidazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diphenyl-2-mercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-4,5-diphenyl-2H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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